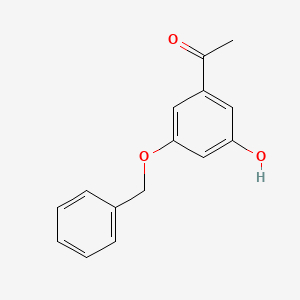![molecular formula C12H20Br2O4S2 B3156083 Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide CAS No. 817637-79-9](/img/structure/B3156083.png)
Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide
概要
説明
Bis[2-(2-bromoisobutyryloxy)ethyl]disulfide, also known as (BiBOE)2S2, ATRP (Bio)degradable Initiator, or BiBOEDS, is a compound used in Atom Transfer Radical Polymerisation (ATRP). It is commonly used to prepare biodegradable polymers and polymers that adhere to gold surfaces . It can also be used to introduce a temperature and light-sensitive cleavable region into the polymer .
Molecular Structure Analysis
The empirical formula of Bis[2-(2-bromoisobutyryloxy)ethyl]disulfide is C12H20Br2O4S2. It has a molecular weight of 452.22 . The SMILES string representation of the molecule isCC(C)(Br)C(=O)OCCSSCCOC(=O)C(C)(C)Br . Physical And Chemical Properties Analysis
Bis[2-(2-bromoisobutyryloxy)ethyl]disulfide is a liquid at room temperature. It has a refractive index of 1.529 and a density of 1.478 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .科学的研究の応用
Polymerization and Material Science
Bis[2-(2'-bromoisobutyryloxy)ethyl]disulfide is utilized in the field of polymerization and material science. This compound serves as an initiator for atom transfer radical polymerization (ATRP) of various methacrylates, leading to the creation of linear, well-defined, degradable polymethacrylates with internal disulfide links. These polymers exhibit unique properties like the ability to be cleaved to thiols by reduction, resulting in polymers with half the molecular weight of the starting materials. This feature makes them useful in creating degradable gels and polymers with tunable degradation mechanisms, which have potential applications in biomedicine and environmentally friendly materials (Tsarevsky & Matyjaszewski, 2005).
Synthesis of Functionalized Polyesters
In the synthesis of linear functionalized polyesters, bis[2-(2'-bromoisobutyryloxy)ethyl]disulfide plays a crucial role in controlled atom transfer radical polyaddition reactions. This compound helps in incorporating additional disulfide groups in the polyester main chain, enhancing the degradation mechanism of the polyester and allowing for further functionalization through click chemistry. Such functionalized polyesters have potential uses in biodegradable materials and drug delivery systems (Dong et al., 2012).
Self-Healing Materials
Research on self-healing materials has also utilized bis[2-(2'-bromoisobutyryloxy)ethyl]disulfide. Studies have shown that this compound, when used as a dynamic crosslinker, can enable the design of self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without the need for any catalyst or external intervention, which is significant for practical applications in durable and sustainable materials (Rekondo et al., 2014).
作用機序
Target of Action
The primary target of Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide is the process of Atom Transfer Radical Polymerisation (ATRP). It acts as an initiator for the preparation of biodegradable polymers .
Mode of Action
Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide interacts with its targets by initiating the ATRP process. This process allows for the controlled synthesis of polymers, leading to changes in the polymer structure and properties .
Biochemical Pathways
The compound affects the biochemical pathway of polymer synthesis. Specifically, it influences the ATRP process, which is a type of controlled radical polymerization. This process allows for the precise control over the molecular weight and architecture of the polymers .
Result of Action
The result of Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide’s action is the formation of biodegradable polymers. These polymers can have a variety of applications, including in the field of medicine for drug delivery systems .
Action Environment
The action of Bis[2-(2’-bromoisobutyryloxy)ethyl]disulfide can be influenced by environmental factors such as temperature and light. For instance, it may be used to introduce a temperature and light-sensitive cleavable region into the polymer . Its stability is also affected by storage conditions, with a recommended storage temperature of 2-8°C .
Safety and Hazards
Bis[2-(2-bromoisobutyryloxy)ethyl]disulfide is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and STOT SE 3 (Target Organs: Respiratory system) . The safety pictograms associated with this compound are GHS07 (Exclamation mark), indicating that it can cause less serious health effects .
将来の方向性
Bis[2-(2-bromoisobutyryloxy)ethyl]disulfide, as an ATRP initiator, has potential applications in the synthesis of biodegradable polymers and polymers that adhere to gold surfaces . It can also be used to introduce a temperature and light-sensitive cleavable region into the polymer, which could have implications in the development of smart materials .
特性
IUPAC Name |
2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Br2O4S2/c1-11(2,13)9(15)17-5-7-19-20-8-6-18-10(16)12(3,4)14/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBWWYBXPGZCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCSSCCOC(=O)C(C)(C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730608 | |
| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide | |
CAS RN |
817637-79-9 | |
| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-(2'-bromoisobutyryloxy)ethyl]disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3156007.png)
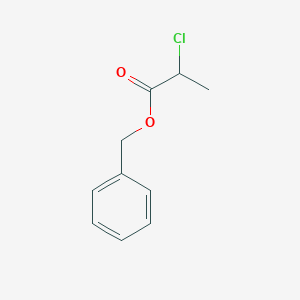
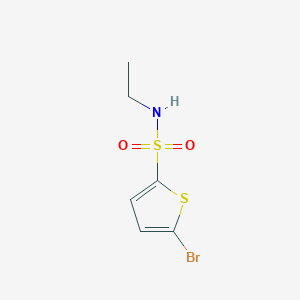
![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)
![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)

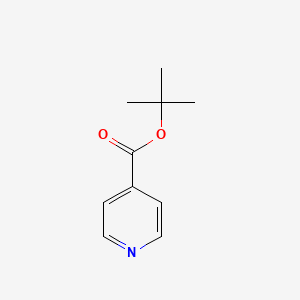
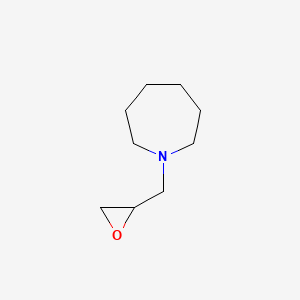
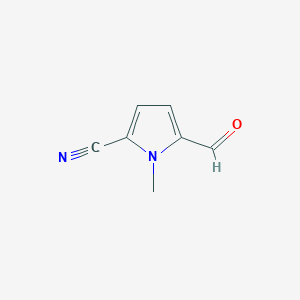
![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)
